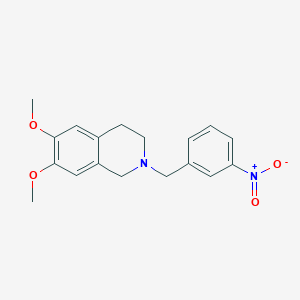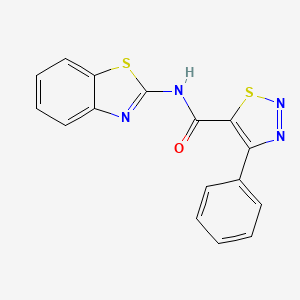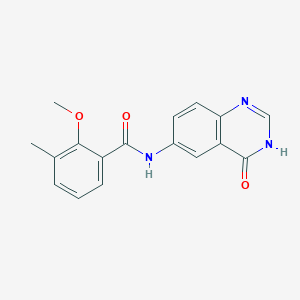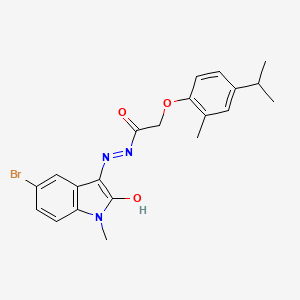
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline (DMNQ) is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. DMNQ is a tetrahydroisoquinoline derivative that has been synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction.
Mécanisme D'action
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. This compound undergoes one-electron reduction to form a semiquinone radical, which can then react with oxygen to form superoxide anion. Superoxide anion can then react with other ROS to form hydrogen peroxide and hydroxyl radical, leading to oxidative stress and mitochondrial dysfunction.
Biochemical and Physiological Effects
This compound induces oxidative stress and mitochondrial dysfunction, leading to cell death in various cell types. This compound has been shown to induce dopaminergic cell death and increase oxidative stress in the brain, leading to neurodegeneration. This compound has also been shown to induce oxidative stress and apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is a useful tool in the study of oxidative stress and mitochondrial dysfunction due to its ability to induce these effects in various cell types. However, this compound has limitations in terms of its toxicity and potential side effects. This compound can induce cell death in non-target cells, making it difficult to use in vivo. This compound also has potential side effects, including oxidative stress and mitochondrial dysfunction, which can limit its usefulness in certain experiments.
Orientations Futures
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has potential applications in various fields, including the study of oxidative stress, neurodegenerative disorders, and cancer. Future research should focus on developing safer and more targeted forms of this compound that can be used in vivo without inducing cell death in non-target cells. Additionally, future research should focus on understanding the mechanisms underlying this compound-induced oxidative stress and mitochondrial dysfunction, which can provide insights into the pathogenesis of various diseases.
Méthodes De Synthèse
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized using different methods, including the Pictet-Spengler reaction and the Mannich reaction. In the Pictet-Spengler reaction, 2-(3-nitrobenzyl)phenethylamine is reacted with formaldehyde and acetaldehyde to form this compound. In the Mannich reaction, 2-(3-nitrobenzyl)phenethylamine is reacted with formaldehyde and dimethylamine to form this compound.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(3-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of this compound is in the study of oxidative stress and mitochondrial dysfunction. This compound has been shown to induce oxidative stress in various cell types, leading to mitochondrial dysfunction and cell death. This compound has also been used in the study of Parkinson's disease and neurodegenerative disorders. This compound has been shown to induce dopaminergic cell death and increase oxidative stress in the brain, leading to neurodegeneration.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(3-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-14-6-7-19(12-15(14)10-18(17)24-2)11-13-4-3-5-16(8-13)20(21)22/h3-5,8-10H,6-7,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTNIOBDJCNUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-pyridinylmethyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperazine bis(trifluoroacetate)](/img/structure/B6091542.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B6091601.png)
![1-{[(5-nitro-2-pyridinyl)amino]methyl}-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6091607.png)

![1-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6091614.png)
![3-{2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]vinyl}-N,N-dimethyl-1H-indole-1-sulfonamide](/img/structure/B6091626.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6091632.png)

![5-[(4-ethoxyphenyl)diazenyl]-2-hydroxybenzaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B6091647.png)

![4-(4-{[(3-chlorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B6091659.png)

